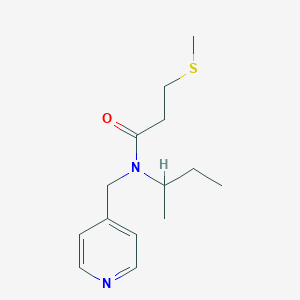![molecular formula C14H8N2O5 B3923678 3-(4-nitrobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate](/img/structure/B3923678.png)
3-(4-nitrobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate
Descripción general
Descripción
3-(4-nitrobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate, commonly known as NBD-Cl, is a fluorescent labeling reagent used in biochemical and physiological research. It is a highly sensitive and specific tool for detecting and quantifying proteins, lipids, and other biomolecules in biological samples.
Mecanismo De Acción
NBD-Cl works by covalently attaching to the amino groups of biomolecules such as proteins and lipids. The nitrobenzyl group of NBD-Cl undergoes photochemical cleavage upon excitation with light, resulting in the release of a highly fluorescent nitrobenzyl carbocation. This fluorescence can be detected and measured using a fluorescence microscope or other imaging techniques.
Biochemical and Physiological Effects:
NBD-Cl has no known biochemical or physiological effects on cells or tissues. It is a non-toxic reagent that does not interfere with the normal functioning of biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NBD-Cl in lab experiments include its high sensitivity and specificity, its ability to label a wide range of biomolecules, and its compatibility with a variety of imaging techniques. The limitations of NBD-Cl include its relatively high cost, its limited stability in aqueous solutions, and its potential for photobleaching and phototoxicity.
Direcciones Futuras
For NBD-Cl research include the development of new and improved labeling reagents with higher sensitivity and specificity, the optimization of imaging techniques for better resolution and contrast, and the application of NBD-Cl in new areas of research such as drug discovery and disease diagnosis. Additionally, further studies are needed to fully understand the mechanism of action and potential limitations of NBD-Cl in various experimental settings.
In conclusion, NBD-Cl is a valuable tool for scientific research in the fields of biochemistry, cell biology, and physiology. Its unique fluorescent properties allow for the precise detection and quantification of biomolecules in biological samples, and its versatility makes it a useful reagent for a wide range of experimental applications. As research in this field continues to grow, NBD-Cl is likely to remain an important tool for scientists studying the complex workings of living organisms.
Aplicaciones Científicas De Investigación
NBD-Cl is widely used in scientific research as a fluorescent labeling reagent for biomolecules such as proteins, lipids, and nucleic acids. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to study the localization, distribution, and dynamics of biomolecules in cells and tissues.
Propiedades
IUPAC Name |
3-(4-nitrobenzoyl)-[1,3]oxazolo[3,2-a]pyridin-4-ium-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-13(9-4-6-10(7-5-9)16(19)20)12-14(18)21-11-3-1-2-8-15(11)12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFCCXAODIOYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+]2C(=C1)OC(=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (2S,4S)-4-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3923624.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-cyclopropyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3923632.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3923638.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N'-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)urea trifluoroacetate](/img/structure/B3923642.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3923653.png)
![5-[4-(6-methyl-2-propylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B3923657.png)
![ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B3923665.png)

![2-(3-methylphenyl)-5-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)pyrimidine](/img/structure/B3923673.png)
![N-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3923683.png)
![1,3-benzodioxol-5-yl{1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone](/img/structure/B3923690.png)
![4,4-dimethyl-3-(2-phenylvinyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3923698.png)